molecular formula C14H13NO2S B2902512 2-(Benzylsulfanyl)-4-methyl-1-nitrobenzene CAS No. 2253632-94-7

2-(Benzylsulfanyl)-4-methyl-1-nitrobenzene

Cat. No.: B2902512
CAS No.: 2253632-94-7
M. Wt: 259.32
InChI Key: WFTVTVXMYCOWSM-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-4-methyl-1-nitrobenzene is an organic compound with the molecular formula C14H13NO2S It is characterized by the presence of a benzylsulfanyl group attached to a nitrobenzene ring, with a methyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylsulfanyl)-4-methyl-1-nitrobenzene typically involves the following steps:

    Nitration: The introduction of a nitro group into the benzene ring is achieved through nitration. This involves treating benzene with a mixture of concentrated nitric acid and sulfuric acid.

    Methylation: The methyl group is introduced at the 4-position through a Friedel-Crafts alkylation reaction using methyl chloride and aluminum chloride as a catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfanyl)-4-methyl-1-nitrobenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Various nucleophiles such as halides, amines, or thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Derivatives with different functional groups

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 2-(Benzylsulfanyl)-4-methyl-1-nitrobenzene exhibit significant antimicrobial properties. A study on benzylsulfanyl derivatives of benzothiazole demonstrated that certain derivatives showed activity against Mycobacterium tuberculosis, including multidrug-resistant strains. The dinitro derivatives were particularly noted for their low cytotoxicity and high efficacy against these pathogens .

CompoundActivityTarget Pathogen
Dinitro derivativesHighMycobacterium tuberculosis
Benzylsulfanyl derivativesModerateGram-positive and Gram-negative bacteria

Cancer Research

The compound's structure suggests potential anticancer properties. Studies have evaluated related compounds for their effects on various cancer cell lines, including HCT-116 and MCF-7. These investigations focus on the relationship between molecular structure and biological activity, indicating that modifications to the compound can enhance its anticancer efficacy .

Synthesis of Functional Materials

The unique electron-withdrawing (nitro) and electron-donating (benzylsulfanyl) groups present in this compound make it suitable for creating functional materials in organic electronics. Its ability to participate in various chemical reactions allows for the development of novel polymeric materials with tailored electronic properties.

Enzyme Interaction Studies

Understanding how this compound interacts with biological systems is crucial for evaluating its therapeutic potential. Interaction studies focus on its binding affinity to enzymes and receptors, which can provide insights into its metabolic pathways and safety profiles.

Inhibitory Effects on Enzymes

A study demonstrated that structurally similar compounds could inhibit lipoamide dehydrogenase, an enzyme involved in energy metabolism in Mycobacterium tuberculosis. This suggests that this compound might share similar inhibitory effects, warranting further investigation into its mechanism of action against tuberculosis .

Structure-Activity Relationship Studies

Quantitative structure-activity relationship (QSAR) studies have been conducted on related compounds to determine how structural variations influence biological activity. These studies have revealed that factors such as lipophilicity and molecular size play critical roles in the effectiveness of antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-(Benzylsulfanyl)-4-methyl-1-nitrobenzene involves its interaction with specific molecular targets and pathways. For example, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzylsulfanyl group can also modulate the compound’s reactivity and interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzylsulfanyl-4-nitrobenzene
  • 4-Methyl-1-nitrobenzene
  • Benzylsulfanylbenzene

Uniqueness

2-(Benzylsulfanyl)-4-methyl-1-nitrobenzene is unique due to the combination of its benzylsulfanyl, nitro, and methyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it valuable for various applications in research and industry.

Biological Activity

2-(Benzylsulfanyl)-4-methyl-1-nitrobenzene is an organic compound with the molecular formula C₁₄H₁₃NO₂S and a molecular weight of approximately 259.32 g/mol. This compound features a benzene ring substituted with a benzylsulfanyl group, a methyl group, and a nitro group, which contribute to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, interactions with biological systems, and therapeutic potentials.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzylsulfanyl Group : The initial step often includes the reaction between benzyl bromide and thiol compounds.
  • Nitration : The introduction of the nitro group is achieved through electrophilic aromatic substitution.
  • Methylation : The methyl group can be introduced via methylating agents such as dimethyl sulfate or methyl iodide.

These synthetic pathways allow for the modification of the compound's structure, which can influence its biological activity.

Antimicrobial Properties

Research has indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on related Schiff base compounds have demonstrated antibacterial and antifungal properties against various pathogens . The presence of both electron-withdrawing (nitro) and electron-donating (benzylsulfanyl) groups in the structure could enhance interaction with microbial enzymes, potentially leading to inhibition.

Anti-inflammatory Effects

Compounds containing similar functional groups have been investigated for their anti-inflammatory activities. In vitro studies have shown that certain benzylsulfanyl derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response . This suggests that this compound may possess similar anti-inflammatory properties, warranting further investigation.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, including those related to inflammation and microbial resistance.
  • Receptor Binding : Its structural features may allow it to bind to receptors involved in signaling pathways related to pain and inflammation.

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Antibacterial Activity : A study involving Schiff bases derived from 4-methyl-1-benzene sulfonyl chloride showed promising antibacterial effects against Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Studies : Research on benzylsulfanyl derivatives demonstrated significant inhibition of COX enzymes, indicating potential for treating inflammatory conditions .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeEffectivenessReference
Schiff Bases from 4-Methyl-1-benzeneAntibacterialModerate to High
Benzylsulfanyl DerivativesAnti-inflammatorySignificant COX Inhibition
This compoundPotential AntimicrobialUnder InvestigationCurrent Study

Properties

IUPAC Name

2-benzylsulfanyl-4-methyl-1-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2S/c1-11-7-8-13(15(16)17)14(9-11)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFTVTVXMYCOWSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])SCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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